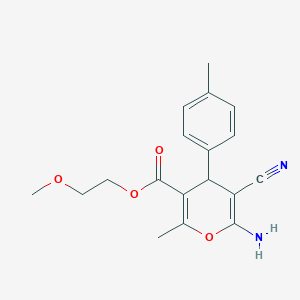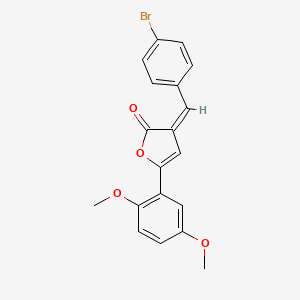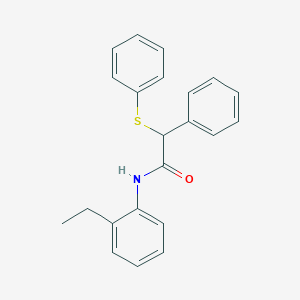![molecular formula C14H20ClNO2 B5173850 4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)
4-[4-(allyloxy)benzyl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(allyloxy)benzyl]morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAMH, and it is a white crystalline powder that is soluble in water. BAMH is a synthetic compound that is derived from benzylmorpholine and allyl chloride.
Wissenschaftliche Forschungsanwendungen
4-[4-(allyloxy)benzyl]morpholine hydrochloride has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BAMH has also been studied as a potential tool for studying the role of neurotransmitters in the brain.
Wirkmechanismus
The mechanism of action of 4-[4-(allyloxy)benzyl]morpholine hydrochloride is not fully understood. However, it is believed to act as a modulator of neurotransmitters in the brain. BAMH has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the potential therapeutic effects of BAMH.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzyl]morpholine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may be responsible for its potential therapeutic effects. BAMH has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(allyloxy)benzyl]morpholine hydrochloride in lab experiments is its potential therapeutic effects. BAMH has been shown to have potential applications in the treatment of various diseases, which makes it a valuable tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using BAMH in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BAMH and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(allyloxy)benzyl]morpholine hydrochloride. One potential direction is to study its potential therapeutic effects in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the underlying mechanisms of BAMH's effects on neurotransmitters in the brain. Further studies are also needed to determine the safety of BAMH and its potential side effects.
Conclusion:
In conclusion, 4-[4-(allyloxy)benzyl]morpholine hydrochloride is a synthetic compound that has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, and it has also been studied as a potential tool for studying the role of neurotransmitters in the brain. Further studies are needed to determine the safety of BAMH and its potential side effects, as well as its potential therapeutic effects in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-[4-(allyloxy)benzyl]morpholine hydrochloride involves the reaction of benzylmorpholine with allyl chloride in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified by recrystallization. The yield of the reaction varies depending on the reaction conditions, but it is typically around 70-80%.
Eigenschaften
IUPAC Name |
4-[(4-prop-2-enoxyphenyl)methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-9-17-14-5-3-13(4-6-14)12-15-7-10-16-11-8-15;/h2-6H,1,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDBZPJUCYXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)

![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
![2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5173820.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)

![4-(2,5-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173845.png)
![2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B5173852.png)

![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)